molecular formula C22H28N4O4 B2371791 N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877647-60-4

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2371791
CAS RN: 877647-60-4
M. Wt: 412.49
InChI Key: RCFWBZHHDHEINY-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Chemical Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a closely related compound to the specified chemical, has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures. It's significant for synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Potential in Neuroscience Research

WAY-100635, a compound structurally similar to the specified chemical, has been studied as a potent and selective 5-HT1A receptor antagonist. This antagonist is crucial for investigating the inhibitory actions of serotonin and related compounds in neuroscience research, thereby contributing to the understanding of various neurological and psychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).

Synthesis of Novel Compounds

Research involving the synthesis of novel derivatives with furan-2-yl and piperazine components has been conducted. Such derivatives, like 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been studied for their antidepressant and antianxiety activities. This indicates the potential of the specified compound in contributing to the development of new therapeutic agents (Kumar et al., 2017).

properties

IUPAC Name

N'-cyclopropyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-29-18-8-6-17(7-9-18)25-10-12-26(13-11-25)19(20-3-2-14-30-20)15-23-21(27)22(28)24-16-4-5-16/h2-3,6-9,14,16,19H,4-5,10-13,15H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFWBZHHDHEINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NC3CC3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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